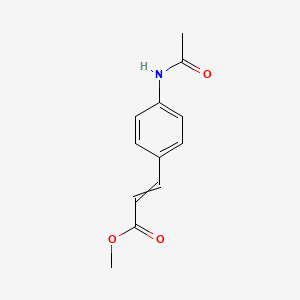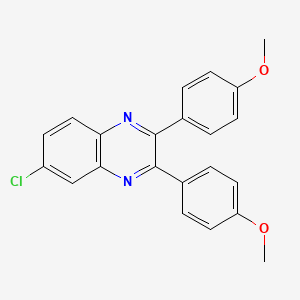
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and two methoxyphenyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline typically involves the cyclocondensation of o-phenylenediamine with 4-methoxybenzil in the presence of a chlorinating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2,3-bis(4-methoxyphenyl)quinoxaline.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer activities . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways .
Comparaison Avec Des Composés Similaires
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Bis(4-methoxyphenyl)quinoxaline: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
6-Trifluoromethyl-2,3-bis(4-methoxyphenyl)quinoxaline: Contains a trifluoromethyl group instead of a chloro group, leading to different electronic and steric properties.
The presence of the chloro group in this compound makes it unique and may contribute to its specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C22H17ClN2O2 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
6-chloro-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H17ClN2O2/c1-26-17-8-3-14(4-9-17)21-22(15-5-10-18(27-2)11-6-15)25-20-13-16(23)7-12-19(20)24-21/h3-13H,1-2H3 |
Clé InChI |
AIBMUTGETOAOTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
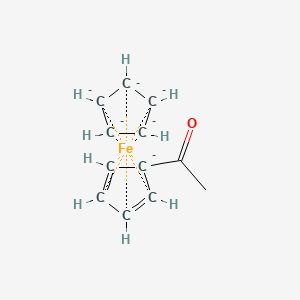
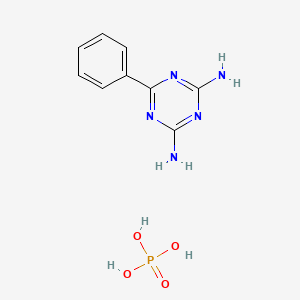
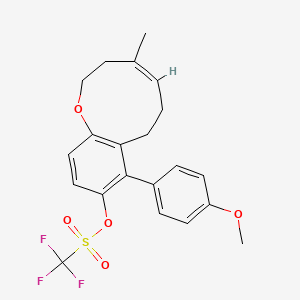

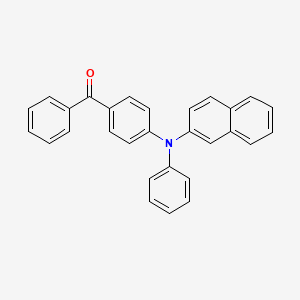

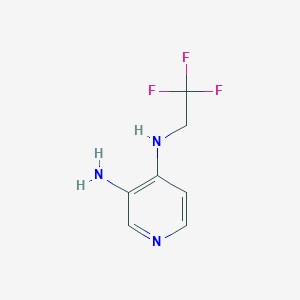
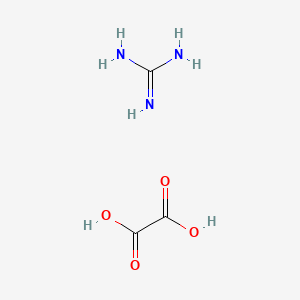
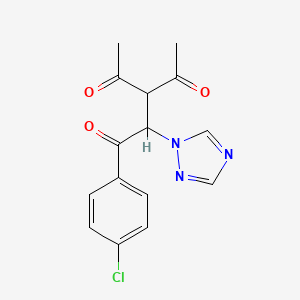
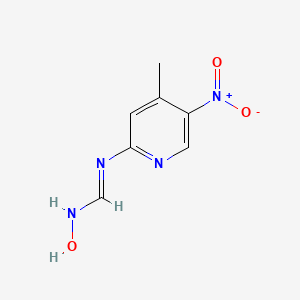
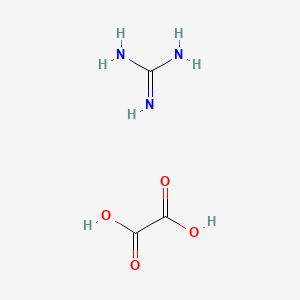
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
